molecular formula C13H17ClFNO2 B2790194 5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride CAS No. 1315365-87-7

5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride

Cat. No.: B2790194
CAS No.: 1315365-87-7
M. Wt: 273.73
InChI Key: VQALNIXXBLKIDY-UHFFFAOYSA-N
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Description

5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride is a chemical compound characterized by its unique structure, which includes a fluorine atom, a hydroxymethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride typically involves multiple steps, starting with the formation of the piperidine ring and subsequent introduction of the fluorine and hydroxymethyl groups. Common synthetic routes include:

  • Fluorination: Introduction of the fluorine atom to the benzene ring.

  • Formation of the Piperidine Ring: Cyclization reactions to form the piperidine structure.

  • Hydroxymethylation: Addition of the hydroxymethyl group to the piperidine ring.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and reagents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Conversion of the aldehyde group to carboxylic acid.

  • Reduction: Reduction of the fluorine atom or other functional groups.

  • Substitution: Replacement of the hydroxymethyl group with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: 5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzoic acid.

  • Reduction: 5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzyl alcohol.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride is used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design, especially in targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride exerts its effects depends on its molecular targets and pathways. The fluorine atom can influence the compound's binding affinity to biological targets, while the hydroxymethyl group can participate in hydrogen bonding interactions. The piperidine ring provides structural rigidity, enhancing the compound's stability and specificity.

Comparison with Similar Compounds

  • 2-Fluoro-5-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride

  • 5-Fluoro-2-[3-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride

  • 5-Fluoro-2-[4-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde hydrochloride

Uniqueness: 5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride stands out due to its specific arrangement of functional groups, which can lead to unique reactivity and biological activity compared to its analogs. The presence of the fluorine atom and the hydroxymethyl group in the piperidine ring contributes to its distinct properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

5-fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2.ClH/c14-12-1-2-13(11(7-12)9-17)15-5-3-10(8-16)4-6-15;/h1-2,7,9-10,16H,3-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQALNIXXBLKIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=C(C=C(C=C2)F)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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